molecular formula C15H13Cl2NO2 B4408937 3,4-dichloro-N-(2-phenoxyethyl)benzamide

3,4-dichloro-N-(2-phenoxyethyl)benzamide

Cat. No. B4408937
M. Wt: 310.2 g/mol
InChI Key: KWAIFLLBFRRSPK-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-phenoxyethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPBA and is commonly used in laboratory experiments.

Scientific Research Applications

DPBA has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions. It has also been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells. DPBA has also been used in the synthesis of new materials, such as polymers and nanoparticles, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of DPBA is not fully understood, but it is believed to act by binding to specific receptors or enzymes in cells. This binding can lead to the activation or inhibition of various biochemical pathways, resulting in the observed effects of DPBA.
Biochemical and Physiological Effects:
DPBA has been found to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, DPBA has been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DPBA in lab experiments is its high purity and stability, which makes it easy to use and reliable. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of DPBA. One area of research could be the development of new materials using DPBA as a building block. Another area of research could be the investigation of its potential use as an anticancer agent, including the development of new DPBA derivatives with improved efficacy. Additionally, further studies could be conducted to better understand the mechanism of action of DPBA and its effects on various biochemical pathways.

properties

IUPAC Name

3,4-dichloro-N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c16-13-7-6-11(10-14(13)17)15(19)18-8-9-20-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAIFLLBFRRSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.